Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYDSHSLUGDDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549899 |
Source
|
Record name | Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-36-8 |
Source
|
Record name | Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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